molecular formula C14H7Cl3O3 B065931 3,5-Dichloro-4-(4-chlorobenzoyl)benzoic acid CAS No. 179999-39-4

3,5-Dichloro-4-(4-chlorobenzoyl)benzoic acid

Cat. No.: B065931
CAS No.: 179999-39-4
M. Wt: 329.6 g/mol
InChI Key: ZFRWFIFVYRZJII-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-(4-chlorobenzoyl)benzoic acid is a chemical compound with the molecular formula C14H7Cl3O3 It is characterized by the presence of three chlorine atoms and a benzoyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-(4-chlorobenzoyl)benzoic acid typically involves the reaction of 3,5-dichlorobenzoic acid with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a suitable base, such as pyridine, to facilitate the acylation process. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-(4-chlorobenzoyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The benzoic acid group can be oxidized to form corresponding carboxylate salts under basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Strong bases like sodium hydroxide or potassium permanganate.

Major Products Formed

    Substitution: Derivatives with various functional groups replacing the chlorine atoms.

    Reduction: Alcohol derivatives of the benzoyl group.

    Oxidation: Carboxylate salts of the benzoic acid group.

Scientific Research Applications

3,5-Dichloro-4-(4-chlorobenzoyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-(4-chlorobenzoyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • 2,6-Dichloro-N-(4-chlorophenyl)benzamide
  • N-(2,4-Dichlorophenyl)-2-nitrobenzamide

Uniqueness

3,5-Dichloro-4-(4-chlorobenzoyl)benzoic acid is unique due to its specific substitution pattern and the presence of both a benzoyl and benzoic acid group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

IUPAC Name

3,5-dichloro-4-(4-chlorobenzoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl3O3/c15-9-3-1-7(2-4-9)13(18)12-10(16)5-8(14(19)20)6-11(12)17/h1-6H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRWFIFVYRZJII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2Cl)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10170889
Record name 3,5-Dichloro-4-(4-chlorobenzoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179999-39-4
Record name 3,5-Dichloro-4-(4-chlorobenzoyl)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179999394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dichloro-4-(4-chlorobenzoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-DICHLORO-4-(4-CHLOROBENZOYL)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MO2XS2KWL4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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